molecular formula C7H12N2OS B065587 3-(2-Thioxopyrrolidin-1-yl)propanamide CAS No. 175025-80-6

3-(2-Thioxopyrrolidin-1-yl)propanamide

Cat. No.: B065587
CAS No.: 175025-80-6
M. Wt: 172.25 g/mol
InChI Key: IHDKILIDFWMWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Thioxopyrrolidin-1-yl)propanamide is a synthetic organic compound featuring a pyrrolidine ring substituted with a thioxo group (C=S) at the 2-position and a propanamide side chain. The thioxo group confers unique electronic and steric properties, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

Properties

CAS No.

175025-80-6

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

3-(2-sulfanylidenepyrrolidin-1-yl)propanamide

InChI

InChI=1S/C7H12N2OS/c8-6(10)3-5-9-4-1-2-7(9)11/h1-5H2,(H2,8,10)

InChI Key

IHDKILIDFWMWKM-UHFFFAOYSA-N

SMILES

C1CC(=S)N(C1)CCC(=O)N

Canonical SMILES

C1CC(=S)N(C1)CCC(=O)N

Synonyms

1-Pyrrolidinepropanamide, 2-thioxo-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-(2-Thioxopyrrolidin-1-yl)propanamide, we compare it with three structurally related propanamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Core Structure Modifications Reported Activity Key Reference(s)
This compound Pyrrolidine with C=S at 2-position Preliminary enzyme inhibition
N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide Pyridyl and biphenylmethyl substituents Acetylcholinesterase inhibition
N-[3-(Benzimidazol-1-yl)propyl]-3-indol-1-yl-propanamide Benzimidazole and indole substituents Acetylcholinesterase inhibition

Structural Analysis

  • Thioxo vs. Oxo Groups: The thioxo group in this compound replaces the oxo (C=O) group found in analogs like N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide.
  • Aromatic vs. Aliphatic Substituents : Unlike the benzimidazole and indole moieties in N-[3-(Benzimidazol-1-yl)propyl]-3-indol-1-yl-propanamide, the pyrrolidine core in this compound lacks aromaticity, suggesting distinct pharmacokinetic profiles (e.g., solubility, membrane permeability).

Functional Comparison

  • Enzyme Inhibition: Both N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide and N-[3-(Benzimidazol-1-yl)propyl]-3-indol-1-yl-propanamide exhibit acetylcholinesterase (AChE) inhibition, with IC₅₀ values in the micromolar range .
  • Binding Affinity : The thioxo group may improve binding to metalloenzymes or cysteine-rich targets due to sulfur’s affinity for metal ions and nucleophilic residues.

Research Findings and Data Gaps

  • Synthetic Accessibility: this compound is synthesized via nucleophilic substitution of pyrrolidinone precursors, a method less commonly employed for aromatic analogs .
  • Biological Data : Current literature lacks quantitative data (e.g., IC₅₀, Ki) for this compound, unlike its pyridyl- and benzimidazole-containing counterparts, which have been validated in AChE assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.